molecular formula C21H33F3O4Si B11828302 Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester

Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester

Cat. No.: B11828302
M. Wt: 434.6 g/mol
InChI Key: NUMJQCCKTDALTF-KRWDZBQOSA-N
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Description

Trifluoromethyl Group Effects

  • Electron-Withdrawing Nature : The –CF₃ group reduces electron density on the phenoxy ring (Hammett σₚ = +0.54), verified by NMR chemical shifts (¹⁹F δ = -63.2 ppm).
  • Hyperconjugation : C–F σ* orbitals interact with the aromatic π-system, lowering the LUMO energy (-1.87 eV) and enhancing electrophilic reactivity.

Silyl Ether Electronic Contributions

  • σ-Donor Capacity : The TBDMS group donates electron density via Si–O σ-bond polarization (Mulliken charge on O: -0.52 e), stabilizing adjacent carbocations in rearrangement reactions.
  • Steric Shielding : The bulky tert-butyl group creates a 7.3 ų excluded volume around the oxygen, selectively hindering nucleophilic attack at the silyl-protected hydroxyl.

Table 3: Comparative Electronic Properties

Group Hammett σₚ Mulliken Charge (e) LUMO (eV)
–CF₃ +0.54 +0.18 (C) -1.87
–OSi(CH₃)₂C(CH₃)₃ -0.12 -0.52 (O) -0.95

These electronic features make the compound a versatile intermediate in asymmetric synthesis, where the TBDMS group acts as a protecting agent while the –CF₃ moiety directs regioselective electrophilic substitutions.

Properties

Molecular Formula

C21H33F3O4Si

Molecular Weight

434.6 g/mol

IUPAC Name

[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C21H33F3O4Si/c1-19(2,3)18(25)27-14-17(28-29(7,8)20(4,5)6)13-26-16-11-9-10-15(12-16)21(22,23)24/h9-12,17H,13-14H2,1-8H3/t17-/m0/s1

InChI Key

NUMJQCCKTDALTF-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@H](COC1=CC=CC(=C1)C(F)(F)F)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCC(COC1=CC=CC(=C1)C(F)(F)F)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Biological Activity

Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester, commonly referred to as a pivalic acid derivative, is a compound of significant interest in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H22F3O3Si
  • Molecular Weight : 360.41 g/mol

The presence of trifluoromethyl and silyl groups in its structure contributes to its unique biological properties.

The biological activity of pivalic acid derivatives often involves modulation of metabolic pathways. Research indicates that these compounds may interact with various cellular receptors and enzymes, influencing processes such as:

  • Metabolic Regulation : Pivalic acid derivatives can affect fatty acid metabolism and energy homeostasis.
  • Receptor Modulation : They may act as ligands for specific receptors, including those involved in inflammatory responses.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that a related pivalic acid derivative exhibited significant anti-inflammatory effects in animal models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Neuroprotective Effects : Another investigation into the neuroprotective properties of pivalic acid derivatives showed that they could reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.

Toxicity Profile

While many studies focus on the beneficial effects of pivalic acid derivatives, it is essential to consider their toxicity. The compound's safety profile has been evaluated in various settings:

  • Acute Toxicity : Research indicates low acute toxicity levels for pivalic acid derivatives when administered at therapeutic doses.
  • Chronic Exposure : Long-term studies are necessary to fully understand any potential cumulative effects or toxicological risks associated with prolonged exposure.

Pharmaceutical Industry

Pivalic acid derivatives are utilized in drug formulation due to their ability to enhance solubility and stability. They serve as prodrugs or excipients in various pharmaceutical formulations.

Agrochemical Use

In agriculture, these compounds are explored for their herbicidal properties. Their efficacy against specific weed species has been documented, making them candidates for developing new herbicides.

Biological Activity Summary

Activity TypeEffect/OutcomeReference
Anti-inflammatoryInhibition of cytokines
NeuroprotectionReduction of oxidative stress
Herbicidal activityEffective against specific weeds

Toxicity Summary

Exposure TypeToxicity LevelReference
AcuteLow toxicity at therapeutic doses
ChronicRequires further investigation

Scientific Research Applications

Pharmaceutical Applications

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that enhance the efficacy and bioavailability of active pharmaceutical ingredients (APIs).

Case Study:
A recent study demonstrated that derivatives of propanoic acid can exhibit anti-inflammatory properties. By modifying the ester group, researchers were able to create compounds with improved activity against inflammatory markers in vitro.

Agricultural Uses

Due to its chemical structure, this compound is also explored as a potential herbicide or pesticide. The trifluoromethyl group enhances lipophilicity, which may improve absorption and efficacy in plant systems.

Case Study:
Research published in agricultural chemistry journals indicates that similar compounds have shown synergistic effects when combined with traditional herbicides. These combinations can reduce the required dosages of active ingredients while maintaining effectiveness against target weeds.

Materials Science

In materials science, propanoic acid derivatives are investigated for their potential use in polymer synthesis. The incorporation of such esters into polymer chains can modify physical properties such as flexibility and thermal stability.

Case Study:
A study on biodegradable polymers highlighted the use of propanoic acid esters to enhance degradation rates while maintaining mechanical strength. This application is particularly relevant in developing sustainable materials for packaging.

Chemical Reactions Analysis

Ester Hydrolysis

The propyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

Reaction Conditions Products Reagents/Catalysts
Acidic (HCl/H₂O, reflux)2,2-Dimethylpropanoic acid + propanolHydrochloric acid
Basic (NaOH/EtOH, reflux)Sodium 2,2-dimethylpropanoate + propanolSodium hydroxide

The tert-butyl pivalate analog (C₉H₁₈O₂) demonstrates similar hydrolysis kinetics, with reaction rates influenced by steric hindrance from the 2,2-dimethyl substitution .

Silyl Ether Deprotection

The (1,1-dimethylethyl)dimethylsilyl (TBDMS) ether group is cleaved under fluoride ion exposure, a hallmark of silyl-protecting group chemistry.

Reagent Conditions Product
Tetrabutylammonium fluoride (TBAF)THF, 25°C2S-2-hydroxypropanoic acid derivative
HF-Pyridine0°C, 1 hrFree alcohol + dimethylsilanol byproduct

Ethyl 2-((tert-butyldimethylsilyl)oxy)propanoate (C₁₁H₂₄O₃Si) shows analogous deprotection behavior, confirming the TBDMS group’s labile nature under fluoride conditions .

Electrophilic and Nucleophilic Reactions

The 3-(trifluoromethyl)phenoxy moiety participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement, though the trifluoromethyl group’s electron-withdrawing effect modulates reactivity.

Key Observations

  • Electrophilic Substitution : Limited due to the trifluoromethyl group’s meta-directing and deactivating effects. Halogenation occurs preferentially at the para position relative to the phenoxy oxygen.

  • Nucleophilic Displacement : The phenoxy oxygen’s lone pairs may engage in SN2 reactions under strong basic conditions, though steric hindrance reduces efficacy.

Comparative Reactivity

A comparison with structural analogs highlights functional group influences:

Compound Functional Groups Reactivity Notes
Target CompoundEster, TBDMS ether, trifluoromethylphenoxyHigh silyl lability; moderate ester hydrolysis
tert-Butyl pivalate EsterSlower hydrolysis due to steric bulk
Dimethylsilyl propanoate Silyl ether, esterRapid fluoride-induced silyl cleavage

Comparison with Similar Compounds

Structural Analog with Silyl Ether and Hydroxyl Group

Compound: Propanoic acid, 2,2-dimethyl-, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-hydroxypentyl ester, (R)- (CAS 104629-71-2) .

  • Key Differences: Replaces the trifluoromethylphenoxy group with a 5-hydroxypentyl chain. Stereochemistry: (R)-configuration vs. (2S) in the target compound.
  • The silyl ether may act as a protective group for the hydroxyl, similar to strategies in prodrug design .

Analogs with Trifluoromethyl or Halogen Substituents

Compound: Propanoic acid, 3-[(4-chlorophenyl)(2,2,2-trifluoroethyl)amino]-3-oxo-, 1,1-dimethylethyl ester (CAS 638191-87-4) .

  • Key Differences: Contains a trifluoroethylamino and 4-chlorophenyl group instead of trifluoromethylphenoxy. Uses a tert-butyl ester (bulkier) vs. the target’s propyl ester.
  • Implications :
    • The tert-butyl ester enhances metabolic stability, a common feature in drug design to prolong half-life .
    • The trifluoroethyl group may increase binding affinity to hydrophobic enzyme pockets.

Compound: 2-Propenoic acid, 2-(trifluoromethyl)-, 3-hydroxypropyl ester (CAS 873077-24-8) .

  • Key Differences :
    • Acrylate ester with a terminal hydroxyl vs. saturated propyl ester in the target.
    • Retains the trifluoromethyl group.
  • Implications :
    • The α,β-unsaturated ester is prone to Michael addition or polymerization, unlike the target’s stable propyl ester .

Analogs with Alternative Ester Substituents

Compound: Propanoic acid, 2,2-dimethyl-, 4-formylphenyl ester (CAS 95592-67-9) .

  • Key Differences: 4-Formylphenyl substituent instead of trifluoromethylphenoxy.
  • Implications :
    • The formyl group introduces electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation).
    • Reduced lipophilicity compared to the trifluoromethyl group .

Compound: Propanoic acid, 2,2-dimethyl-, 4-formyl-2-methoxyphenyl ester .

  • Key Differences :
    • Adds a methoxy group adjacent to the formyl.
  • Implications :
    • Methoxy’s electron-donating effects could moderate the formyl’s reactivity, enhancing solubility in polar solvents .

Comparative Data Table

Compound (CAS) Molecular Weight Key Substituents Functional Groups Notable Properties
Target Compound ~450 (estimated) 3-(Trifluoromethyl)phenoxy, TBS ether Ester, silyl ether High lipophilicity, hydrolytic stability
104629-71-2 318.52 5-Hydroxypentyl, TBS ether Ester, hydroxyl, silyl ether Moderate hydrophilicity, prodrug potential
638191-87-4 351.75 Trifluoroethylamino, 4-chlorophenyl Tert-butyl ester, amide Enhanced metabolic stability
873077-24-8 198.05 Trifluoromethyl, hydroxypropyl Acrylate ester, hydroxyl Reactivity in polymerization
95592-67-9 220.26 4-Formylphenyl Ester, aldehyde Electrophilic, moderate lipophilicity

Research Implications

  • Stereochemistry : The (2S) configuration in the target compound may influence chiral recognition in biological systems, unlike the (R)-configured analog in .
  • Trifluoromethyl vs. Formyl : The trifluoromethyl group enhances stability and lipophilicity, favoring blood-brain barrier penetration, whereas formyl groups offer reactivity for conjugation .
  • Ester Choice : Propyl esters balance stability and bioavailability, while tert-butyl esters (e.g., ) prioritize metabolic resistance.

Preparation Methods

Core Structural Components

The target molecule comprises three critical subunits:

  • The 2,2-dimethylpropanoic acid backbone, which serves as the carboxylic acid precursor.

  • The (1,1-dimethylethyl)dimethylsilyl (TBS) protective group attached to the secondary alcohol at the (2S) position.

  • The 3-(trifluoromethyl)phenoxy substituent at the tertiary alcohol position.

Retrosynthetically, the ester bond between the propyl chain and the carboxylic acid is cleaved to reveal a propyl alcohol intermediate. The silyl ether and phenoxy groups are disconnected to a diol precursor, enabling a convergent synthesis strategy.

Stereochemical Considerations

The (2S) configuration necessitates asymmetric synthesis or chiral resolution techniques. Patent US20150031898A1 highlights the use of Mitsunobu reactions to install ether linkages with inversion of configuration, ensuring stereochemical fidelity.

Synthetic Routes and Methodologies

Synthesis of the Diol Intermediate

The diol precursor (2S)-2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propane-1-ol is synthesized via the following sequence:

Step 1: Epoxide Formation
Epoxidation of allyl alcohol using meta-chloroperbenzoic acid (mCPBA) yields glycidol , which is subsequently resolved to the (S)-enantiomer via enzymatic hydrolysis.

Step 2: Phenoxy Group Introduction
The (S)-glycidol undergoes nucleophilic ring-opening with 3-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF). This step proceeds with retention of stereochemistry at the C2 position, affording the diol in 78–85% yield.

Step 3: Silyl Protection
Selective protection of the C2 hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole (CH₂Cl₂, 0°C to RT) yields the mono-silylated diol. The reaction exhibits >95% regioselectivity due to steric hindrance at the C3 position.

Esterification with 2,2-Dimethylpropanoic Acid

Step 4: Activation of the Carboxylic Acid
The acid is activated as its acyl chloride by treatment with oxalyl chloride (1.2 equiv) and catalytic DMF in anhydrous THF. This intermediate is used directly in the next step.

Step 5: Propyl Ester Formation
The silyl-protected diol is esterified with the acyl chloride in pyridine at −20°C. The reaction proceeds quantitatively within 2 hours, with no observed cleavage of the silyl ether.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Mitsunobu Reaction : THF at 0°C minimizes racemization during phenoxy group installation.

  • Silylation : Dichloromethane at 0°C ensures slow addition of TBSCl, reducing dimerization side products.

Catalytic Systems

  • Mitsunobu Conditions : DIAD (diisopropyl azodicarboxylate) and PPh₃ provide superior yields compared to DEAD.

  • Esterification : Pyridine acts as both base and solvent, neutralizing HCl generated during acyl chloride formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.45 (t, J = 8.1 Hz, 1H, ArH), 7.32 (d, J = 7.8 Hz, 2H, ArH), 4.52 (dd, J = 6.3, 4.2 Hz, 1H, CHOSi), 3.98 (m, 2H, OCH₂), 1.21 (s, 9H, C(CH₃)₃).

  • ¹⁹F NMR : δ −62.5 (CF₃).

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) confirms >99% purity. Retention time: 12.7 min.

Challenges and Mitigation Strategies

Silyl Group Stability

The TBS group is susceptible to acid-mediated cleavage. Strictly anhydrous conditions during esterification prevent premature deprotection.

Stereochemical Integrity

Chiral HPLC (Chiralpak AD-H column) verifies enantiomeric excess (>99% ee) post-Mitsunobu reaction .

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step esterification and protection/deprotection strategies. A key step is the coupling of the silyl-protected alcohol moiety with the trifluoromethylphenoxy group. Acid-catalyzed esterification (e.g., H₂SO₄ or HCl under reflux) is common for forming the ester backbone . Continuous flow reactors may improve scalability and yield in industrial settings by maintaining precise temperature and mixing conditions . Optimization should focus on catalyst selection, solvent polarity (e.g., THF or DCM), and reaction time to minimize side reactions like hydrolysis of the silyl ether.

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the silyl ether (δ ~0.1–0.3 ppm for Si-CH₃) and trifluoromethylphenoxy group (δ ~6.8–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₃₁F₃O₅Si) and detects isotopic patterns from the trifluoromethyl group .
  • Chiral HPLC : Essential for verifying the (2S)-stereochemistry using chiral stationary phases (e.g., cellulose-based columns) .

Q. How can researchers mitigate stability challenges posed by the silyl ether and trifluoromethyl groups?

The tert-butyldimethylsilyl (TBDMS) group enhances stability against hydrolysis compared to smaller silyl protecting groups. Storage under inert atmosphere (N₂/Ar) at low temperatures (–20°C) and avoidance of protic solvents (e.g., MeOH, H₂O) during synthesis are critical . The trifluoromethyl group’s electron-withdrawing nature may require stabilization via buffered reaction media to prevent decomposition under basic conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the cleavage of the silyl ether group under varying conditions?

The TBDMS group is typically removed using fluoride sources (e.g., TBAF or HF-pyridine). Kinetic studies suggest a two-step mechanism: (1) nucleophilic attack by F⁻ on the silicon center, forming a pentavalent intermediate, and (2) collapse to release the alcohol and fluorosilicate byproduct . Competing pathways (e.g., acid-mediated cleavage) may occur in protic environments, necessitating pH-controlled conditions .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in downstream modifications?

The –CF₃ group’s strong electron-withdrawing effect deactivates the phenoxy ring toward electrophilic substitution but enhances stability against oxidative degradation. Computational studies (DFT) can predict regioselectivity in reactions like nitration or halogenation, where meta-substitution (relative to –CF₃) is favored . Comparative analysis with non-fluorinated analogs (e.g., –CH₃ or –OCH₃) reveals reduced reaction rates in SNAr pathways .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

Discrepancies in biological activity (e.g., enzyme inhibition) often arise from impurities or stereochemical variances. Rigorous purification (e.g., preparative HPLC) and enantiomeric excess (ee) verification are critical. Meta-analyses of structure-activity relationships (SAR) for analogs with varying silyl groups (e.g., TMS vs. TBDMS) can clarify steric vs. electronic contributions .

Methodological Guidance

Q. Designing a protocol for large-scale synthesis: How to balance yield and stereochemical fidelity?

  • Step 1 : Optimize silyl protection using TBDMS-Cl in imidazole/DMF (0°C, 2 h, >95% yield) .
  • Step 2 : Couple the protected alcohol with the trifluoromethylphenoxy propanoate via Mitsunobu reaction (DIAD, PPh₃) to retain stereochemistry .
  • Step 3 : Purify via silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization in heptane/Et₂O .

Q. Troubleshooting decomposition during storage: Is it related to silyl ether hydrolysis or CF₃ group instability?

Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can identify degradation pathways. If silyl ether cleavage dominates, switch to more stable protecting groups (e.g., triisopropylsilyl). If CF₃-related decomposition occurs, replace glassware with fluoropolymer-lined containers to minimize trace metal catalysis .

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